molecular formula C22H15ClO8S3 B15344526 2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- CAS No. 63217-39-0

2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)-

Cat. No.: B15344526
CAS No.: 63217-39-0
M. Wt: 539.0 g/mol
InChI Key: LPVTZQLZNSDOAF-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- is a complex organic compound with the molecular formula C22H15ClO8S3 and a molecular weight of 538.998 . This compound is characterized by the presence of sulfonyl chloride and phenylsulfonyl groups attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- typically involves the sulfonation of naphthalene followed by chlorination and subsequent sulfonylation with phenylsulfonyl chloride . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate esters. The phenylsulfonyl groups can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.

    4-Bromobenzenesulfonyl chloride: Contains a bromine atom and a benzenesulfonyl group.

    Biphenyl-4-sulfonyl chloride: Features a biphenyl structure with a sulfonyl chloride group.

Uniqueness

2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- is unique due to the presence of two phenylsulfonyl groups attached to the naphthalene ring, which enhances its reactivity and versatility in chemical synthesis compared to similar compounds .

Properties

CAS No.

63217-39-0

Molecular Formula

C22H15ClO8S3

Molecular Weight

539.0 g/mol

IUPAC Name

[3-(benzenesulfonyloxy)-6-chlorosulfonylnaphthalen-2-yl] benzenesulfonate

InChI

InChI=1S/C22H15ClO8S3/c23-32(24,25)20-12-11-16-14-21(30-33(26,27)18-7-3-1-4-8-18)22(15-17(16)13-20)31-34(28,29)19-9-5-2-6-10-19/h1-15H

InChI Key

LPVTZQLZNSDOAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C=C(C=CC3=C2)S(=O)(=O)Cl)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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